molecular formula C17H24N4O2S2 B1683952 SNS-032 CAS No. 345627-80-7

SNS-032

Cat. No.: B1683952
CAS No.: 345627-80-7
M. Wt: 380.5 g/mol
InChI Key: OUSFTKFNBAZUKL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

SNS-032, also known as BMS-387032, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9 . These CDKs play crucial roles in cellular proliferation and transcription regulation .

Mode of Action

this compound exerts its effects by inhibiting CDKs 2, 7, and 9 . CDK2 regulates the initiation of and progression through the DNA-synthesis phase of the cell cycle . CDK7 and CDK9 control RNA polymerase II-dependent transcription . Inhibition of these kinases by this compound is predicted to decrease the expression of proteins with short half-lives and short-lived mRNA, including proteins involved in apoptotic regulation .

Biochemical Pathways

this compound blocks the cell cycle via inhibition of CDKs 2 and 7, and transcription via inhibition of CDKs 7 and 9 . This results in a rapid cell cycle arrest and onset of cell death that corresponds with inhibition of multiple substrates of CDK2, 7, and 9 . For instance, inhibition of pRb phosphorylation, accumulation of cyclin E protein, and cell-cycle arrest at G1 and G2 are observed in multiple cell lines in a time- and dose-dependent manner, consistent with inhibition of CDK2 and CAK .

Pharmacokinetics

Following intravenous administration, plasma concentrations of this compound decline in a biphasic manner, resulting in mean terminal half-lives between 5 and 10 hours . The mean maximum concentration (Cmax) and area under the curve (AUC) increase nearly linearly with dose . The clearance and volume of distribution remain unchanged with increasing dose levels, averaging 38 l/h/m2 and 212 l/m2, respectively . The average oral bioavailability of this compound is 19% .

Result of Action

this compound effectively kills chronic lymphocytic leukemia cells in vitro regardless of prognostic indicators and treatment history . This is associated with inhibition of phosphorylation of RNA polymerase II and inhibition of RNA synthesis .

Action Environment

The cellular pharmacology of this compound mirrors the biochemical data . Cells treated with this compound show a rapid cell cycle arrest and onset of cell death that corresponds with inhibition of multiple substrates of CDK2, 7, and 9 . This compound activity was unaffected by human serum . In the context of the tumor microenvironment, this compound has been shown to inhibit the activation and induce the apoptosis of active hepatic stellate cells, thereby attenuating liver fibrosis .

Biochemical Analysis

Biochemical Properties

SNS-032 interacts with CDKs 2, 7, and 9, inhibiting their activity . CDKs are key regulators of cell cycle progression and transcription, and their inhibition can disrupt these processes . This compound’s interaction with these CDKs is characterized by high selectivity, as demonstrated in a panel of 208 kinases, where only four non-CDK proteins were inhibited by more than 50% at 1 μM this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces rapid cell cycle arrest and onset of cell death in multiple cell lines in a time- and dose-dependent manner . This corresponds with the inhibition of multiple substrates of CDKs 2, 7, and 9 . For instance, it inhibits pRb phosphorylation, leads to the accumulation of cyclin E protein, and causes cell-cycle arrest at G1 and G2 .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of CDKs 2, 7, and 9 . CDK2 promotes G1/S transition and progression through the S phase, while CDK7 and CDK9 are critical for transcriptional regulation . Inhibition of these kinases by this compound blocks the cell cycle and transcription, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows significant temporal effects. Treatment of RPMI-8226 MM cells at 300 nM (IC90) for 6 hours was sufficient to commit the cells to apoptosis . This correlated with the inhibition of CDKs 2, 7, and 9, as reflected in substrate signaling molecules .

Dosage Effects in Animal Models

In animal models, this compound has shown potent antitumor activity . Specific dosage effects in animal models are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the regulation of several metabolic pathways. By inhibiting CDKs 2, 7, and 9, it affects the cell cycle and transcription, which are key metabolic processes . Specific metabolic pathways that this compound directly interacts with are not mentioned in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNS-032 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring and the subsequent introduction of functional groups that confer selectivity and potency towards CDKs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This involves the use of bulk reagents, large-scale reactors, and efficient purification techniques to produce this compound in quantities sufficient for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

SNS-032 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and selectivities, making them useful for structure-activity relationship studies .

Scientific Research Applications

SNS-032 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of CDKs in cell cycle regulation and transcription.

    Biology: Employed in cell biology studies to investigate the effects of CDK inhibition on cell proliferation and apoptosis.

    Medicine: Under investigation in clinical trials for the treatment of various cancers, including chronic lymphocytic leukemia and multiple myeloma.

    Industry: Utilized in the development of new therapeutic agents targeting CDKs and related pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity for CDKs 2, 7, and 9, making it a valuable tool for studying the specific roles of these kinases in cell cycle regulation and transcription. Its potent inhibitory activity and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy .

Properties

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S2/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSFTKFNBAZUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188100
Record name BMS 387032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SNS-032 is a potent and selective inhibitor of CDKs 2, 7 and 9, which are critical in the communication and relay of signals to promote cellular growth and function. CDK2 is involved in cellular proliferation by regulating the initiation of and progression through the DNA-synthesis phase of the cell cycle. CDK7 and CDK9 are involved in transcriptional regulation of certain proteins involved in cell survival. Inappropriate activity by these CDKs can lead to unregulated proliferation, avoidance of apoptosis and increased cell survival, all of which are hallmarks of cancer. By selectively targeting these CDKs, SNS-032 may halt both aberrant cell proliferation and induce apoptosis.
Record name SNS-032
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05969
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

345627-80-7
Record name N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345627-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS 387032
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345627807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNS-032
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05969
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS 387032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNS-032
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9979I93686
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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